molecular formula C6H12BClO2 B3055945 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 67975-91-1

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3055945
Key on ui cas rn: 67975-91-1
M. Wt: 162.42 g/mol
InChI Key: JBYSAPTWKRPBOM-UHFFFAOYSA-N
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Patent
US06410764B1

Procedure details

About 82 mL of BCl3 is added dropwise over 30 minutes to a stirred solution of dry pinacol in pentane (1.3 L) at −30° C. The reaction mixture is stirred at 20° C. for 1 hour. A solid byproduct, B2[(OCMe2)2]3 is removed by filtration. The remaining solution is distilled to give about 90 grams of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([Cl:4])(Cl)Cl.[OH:5][C:6]([C:9]([OH:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]>CCCCC>[Cl:4][B:1]1[O:12][C:9]([CH3:11])([CH3:10])[C:6]([CH3:8])([CH3:7])[O:5]1

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
1.3 L
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid byproduct, B2[(OCMe2)2]3 is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The remaining solution is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClB1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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